2-Azidoacetonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Azidoacetonitrile involves a diazotransfer reaction . This reaction is established for oligoribonucleotides of different lengths and secondary structures . The robustness of the approach was further demonstrated for RNAs containing multiple 2-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge .

Molecular Structure Analysis

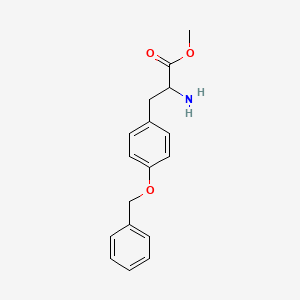

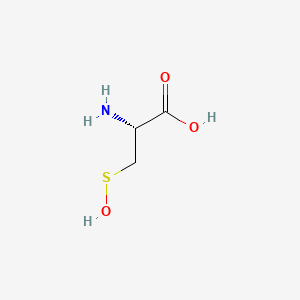

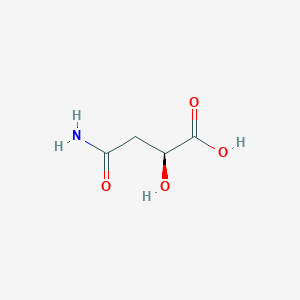

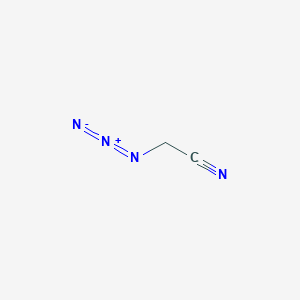

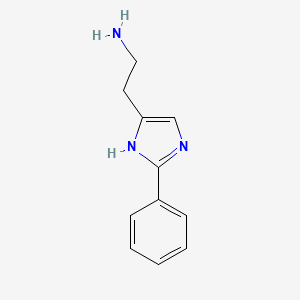

The molecular formula of this compound is C2H2N4 . Its molecular weight is 82.064 Da . The structure of this compound can be analyzed using various techniques, including X-ray diffraction and electron diffraction .

Chemical Reactions Analysis

The photochemical and thermal decompositions of this compound have been studied . The first step of both types of decompositions is N2 elimination and formation of closed shell singlet nitrene . Afterwards, the nitrene tends to rapidly rearrange into formimidoyl cyanide (HNCHCN) . As both reactions progress, the imine isomerizes into formimidoyl isocyanide (HNCHNC) .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of approximately 139.87°C and a density of 1.1694 (rough estimate) . Its refractive index is estimated to be 1.6260 .

Wissenschaftliche Forschungsanwendungen

Spectroscopic Studies

2-Azidoacetonitrile has been studied using matrix-isolation FTIR spectroscopy, revealing insights into its molecular behavior in different environments. The research, conducted in solid neon, argon, and nitrogen, focused on the IR spectra of this compound, highlighting the absorption characteristics and behavior of the azide group within the compound (Frankowski et al., 2003).

Chemical Reaction Mechanisms

A comprehensive study on the photochemical and thermal decompositions of this compound has been conducted. This research utilized both experimental data and theoretical calculations to understand the decomposition pathways, including the formation of various intermediates and final products (Algarra & Soto, 2020).

Synthetic Chemistry

In synthetic chemistry, this compound has been used in the regioselective ring opening of epoxides and aziridines, leading to the efficient synthesis of 1,2-azidoalcohols and 1,2-azidoamines. This method has been demonstrated to be highly selective and effective under mild reaction conditions (Sabitha et al., 2002).

Mass Spectrometric Studies

This compound has been a subject of study in mass spectrometry. Specifically, its reactions with argon ions were investigated, providing valuable information about the molecular formula, structure, and fragmentation patterns of azidoacetonitrile (Barros et al., 2004).

Catalysis and Organic Synthesis

The compound has been utilized in the synthesis of complex polyheterocycles, showcasing its role in catalytic and synthetic chemistry. This involves Cu(I)-catalyzed cycloadditions and subsequent reactions, demonstrating the versatility of this compound in complex organic syntheses (Qian et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

The mode of action of 2-Azidoacetonitrile involves its decomposition. Both thermal and photochemical decompositions of this compound have been studied . The first step of both types of decompositions is N2 elimination and formation of closed shell singlet nitrene . This nitrene then tends to rapidly rearrange into formimidoyl cyanide (HNCHCN) .

Result of Action

The result of this compound’s action is the formation of formimidoyl cyanide (HNCHCN) through a series of decompositions and rearrangements . This suggests that the compound may have significant molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s decomposition is sensitive to temperature .

Biochemische Analyse

Biochemical Properties

This process involves a Cs2CO3-catalyzed azide–acetonitrile [3 + 2]-cycloaddition

Molecular Mechanism

The molecular mechanism of 2-Azidoacetonitrile involves a Cs2CO3-catalyzed azide–acetonitrile [3 + 2]-cycloaddition . This reaction results in the formation of 5-amino-1,2,3-triazoles

Temporal Effects in Laboratory Settings

Given its instability and sensitivity to heat , it’s likely that the compound’s effects could change over time due to degradation

Dosage Effects in Animal Models

There is currently no available information on the effects of this compound at different dosages in animal models. Given its reactivity and potential toxicity , it’s crucial to conduct such studies under controlled conditions to ensure the safety of the animals involved.

Metabolic Pathways

The compound can participate in reactions that result in the formation of 5-amino-1,2,3-triazoles

Eigenschaften

IUPAC Name |

2-azidoacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4/c3-1-2-5-6-4/h2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUAUNWBTJIQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394262 | |

| Record name | 2-azidoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57707-64-9 | |

| Record name | NSC176004 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-azidoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B3053947.png)

![1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B3053948.png)

![(1r,8r,9s,10r,14s)-13-Ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)](/img/structure/B3053954.png)